molecular formula C19H16N2O3 B14268771 N-[(1R)-1-(Naphthalen-1-yl)ethyl]-4-nitrobenzamide CAS No. 168783-11-7

N-[(1R)-1-(Naphthalen-1-yl)ethyl]-4-nitrobenzamide

Katalognummer: B14268771
CAS-Nummer: 168783-11-7
Molekulargewicht: 320.3 g/mol
InChI-Schlüssel: ZENMOJSGZOIEOF-CYBMUJFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1R)-1-(Naphthalen-1-yl)ethyl]-4-nitrobenzamide is an organic compound with the molecular formula C19H17NO3. This compound is characterized by the presence of a naphthalene ring and a nitrobenzamide group, making it a significant molecule in various chemical and biological research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R)-1-(Naphthalen-1-yl)ethyl]-4-nitrobenzamide typically involves the reaction of 1-naphthylamine with 4-nitrobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(1R)-1-(Naphthalen-1-yl)ethyl]-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[(1R)-1-(Naphthalen-1-yl)ethyl]-4-nitrobenzamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-[(1R)-1-(Naphthalen-1-yl)ethyl]-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The naphthalene ring may also facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[(1R)-1-(Naphthalen-1-yl)ethyl]-4-nitrobenzamide is unique due to its combination of a nitrobenzamide group and a naphthalene ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications and potential therapeutic uses .

Eigenschaften

CAS-Nummer

168783-11-7

Molekularformel

C19H16N2O3

Molekulargewicht

320.3 g/mol

IUPAC-Name

N-[(1R)-1-naphthalen-1-ylethyl]-4-nitrobenzamide

InChI

InChI=1S/C19H16N2O3/c1-13(17-8-4-6-14-5-2-3-7-18(14)17)20-19(22)15-9-11-16(12-10-15)21(23)24/h2-13H,1H3,(H,20,22)/t13-/m1/s1

InChI-Schlüssel

ZENMOJSGZOIEOF-CYBMUJFWSA-N

Isomerische SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Kanonische SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.